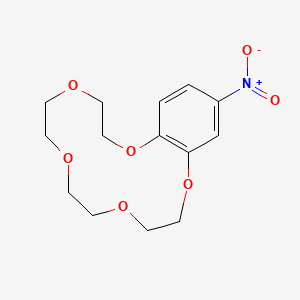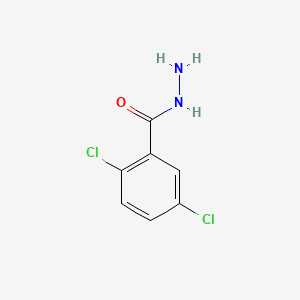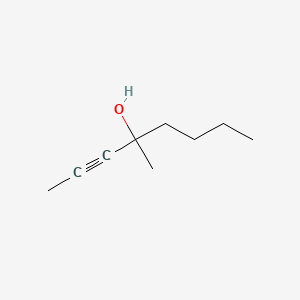
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues and Derivatives
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogues are utilized in various synthetic pathways. For instance, Sukach et al. (2015) explored its reactivity with trimethylsilyl cyanide to produce 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles, which are precursors for trifluoromethylated 4,5-dihydroorotic acid analogues and esters (Sukach et al., 2015). Similarly, Shankar et al. (2021) synthesized a series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines, demonstrating its utility in developing novel pyrimidine derivatives (Shankar et al., 2021).
Application in Biological Studies
This compound derivatives have been reported to possess biological properties. For instance, Tumkevičius et al. (2000) found that derivatives of pyrimidin-6-yl amino acids, which can be synthesized from compounds related to this compound, exhibit fungicidal properties (Tumkevičius et al., 2000).
Organocatalytic Applications
The compound and its variants are also studied in the context of organocatalysis. Sukach et al. (2014) investigated the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone in the presence of organocatalysts, highlighting their potential in controlling regio- and enantioselectivity in chemical reactions (Sukach et al., 2014).
Structural and Theoretical Studies
Structural and theoretical studies are another area where this compound finds its application. Murugavel et al. (2014) synthesized and characterized a compound involving pyrimidin-2-amine and conducted density functional theory (DFT) calculations to study its electronic structure properties (Murugavel et al., 2014).
Safety and Hazards
The safety information for “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Pyrimidine derivatives, including “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine”, have attracted attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides and other agrochemicals using these compounds could be a potential future direction .
Wirkmechanismus
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria of cells. By inhibiting the mitochondrial complex I, it disrupts the normal flow of electrons through this chain, which is a crucial part of the cell’s energy production process . The downstream effects of this disruption include a decrease in ATP production, leading to energy deprivation and ultimately cell death.
Pharmacokinetics
Based on its structural similarity to other pyrimidinamine derivatives, it can be inferred that it likely has good bioavailability and is able to reach its target sites effectively .
Result of Action
The result of the action of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is the death of the target cells. By inhibiting the mitochondrial complex I, it disrupts the energy balance within the cell, leading to cell death . This makes it an effective fungicide, with excellent activity against various types of fungi .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other substances or conditions in its environment.
Biochemische Analyse
Biochemical Properties
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to proteins, making it a potent inhibitor in biochemical assays . Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, further stabilizing its interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . It also affects cell signaling pathways by inhibiting key enzymes, thereby disrupting normal cellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can affect its metabolic stability and clearance, impacting its overall bioavailability . Studies have shown that this compound can modulate key metabolic pathways, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Its localization and accumulation within cells can influence its activity and function . Additionally, the compound’s trifluoromethyl group enhances its membrane permeability, allowing it to reach intracellular targets more effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity . Studies have shown that this compound can accumulate in the nucleus, cytoplasm, or other cellular compartments, depending on its specific interactions and modifications .
Eigenschaften
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJHXJVFHPVGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288234 | |
| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-65-7 | |
| Record name | 4571-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)











